2-methyl-3-(3-(methylthio)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
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Overview
Description
2-methyl-3-(3-(methylthio)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, industrial processes, and materials science. Its structure consists of a fusion of several rings and functional groups, which impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes
The synthesis of 2-methyl-3-(3-(methylthio)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one involves multiple steps, typically starting from commercially available starting materials. Key steps include:
Formation of the oxadiazocin core: : A cyclization reaction involving intermediates such as hydrazides and carboxylic acids or esters.
Introduction of the methylthio group: : Often done via a nucleophilic substitution reaction using a suitable methylthiolating agent.
Fusion of the benzo and methanobenzo rings: : Achieved through a series of condensation and cyclization reactions under controlled conditions.
Reaction Conditions
The reaction conditions vary depending on the specific step but generally include:
Solvent selection: : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Temperature control: : Ranging from room temperature to elevated temperatures (up to 150°C) depending on the reaction step.
Catalysts and reagents: : Use of catalysts such as acids or bases to facilitate cyclization reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the sulfur atom in the methylthio group, leading to sulfoxide or sulfone derivatives.
Reduction: : Reductive conditions can convert certain functional groups within the molecule, altering its chemical properties.
Substitution: : Various substitution reactions can be performed on the aromatic ring or other functional groups, providing a pathway to numerous derivatives.
Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: : Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: : Halides or nucleophiles, with reactions carried out in polar solvents under controlled pH conditions.
Major Products
Sulfoxides and sulfones: : From oxidation of the methylthio group.
Alcohols and amines: : From reduction of ketones or other functional groups.
Substituted aromatics: : From substitution reactions on the aromatic ring.
Scientific Research Applications
Medicinal Chemistry: : It can be explored as a lead compound in drug discovery for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: : Its unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.
Industrial Catalysis: : Its reactivity could make it a candidate for use as a catalyst in various industrial chemical processes.
Mechanism of Action
The exact mechanism of action of 2-methyl-3-(3-(methylthio)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one depends on its specific application. Generally, its activity can be attributed to:
Molecular Targets: : Enzymes, receptors, or DNA may be potential targets, depending on the compound's bioactivity.
Pathways Involved: : It may interfere with specific biochemical pathways, such as signal transduction pathways or metabolic processes.
Comparison with Similar Compounds
Comparison with other similar compounds can highlight its uniqueness:
2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one: : Lacks the methyl and methylthio substituents, which may alter its reactivity and applications.
3-(methylthio)phenyl oxadiazoles: : Simpler structure, different reactivity profile.
Benzo-fused heterocycles: : Share some structural features but differ in functional group placement and overall reactivity.
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Properties
IUPAC Name |
9-methyl-10-(3-methylsulfanylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-18-11-15(14-8-3-4-9-16(14)22-18)19-17(21)20(18)12-6-5-7-13(10-12)23-2/h3-10,15H,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQHEZFHBUPLCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC(=CC=C4)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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